

γ -Butyrolactone-d6 CAS number and molecular formula

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Compound of Interest

Compound Name: γ -Butyrolactone-d6

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Technical Guide: γ -Butyrolactone-d6

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **γ -Butyrolactone-d6** (GBL-d6), a deuterated isotopologue of γ -Butyrolactone (GBL). Due to its chemical and physical similarity to its unlabeled counterpart and its distinct mass shift, GBL-d6 is an indispensable tool in analytical and forensic chemistry. It serves as a robust internal standard for the accurate quantification of GBL and its metabolite, γ -hydroxybutyrate (GHB), in complex biological matrices. This document details the physicochemical properties of GBL-d6, presents standardized experimental protocols for its use in mass spectrometry-based assays, and illustrates its metabolic pathway and analytical application through clear, structured diagrams.

Core Compound Identification

γ -Butyrolactone-d6 is a saturated four-carbon lactone, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling is critical for its use as an internal standard in mass spectrometry, providing a mass shift of +6 compared to the unlabeled molecule.^[1]

- Chemical Name: Dihydro-3,3,4,4,5,5-hexadeutero-2(3H)-furanone
- Synonyms: GBL-d6, γ -Hydroxybutyric Acid lactone-d6, 1,4-Butanolide-d6^[2]

- CAS Number: 77568-65-1[1][3]
- Molecular Formula: C₄D₆O₂[3][4]
- Unlabeled CAS Number: 96-48-0[2]

Physicochemical and Analytical Properties

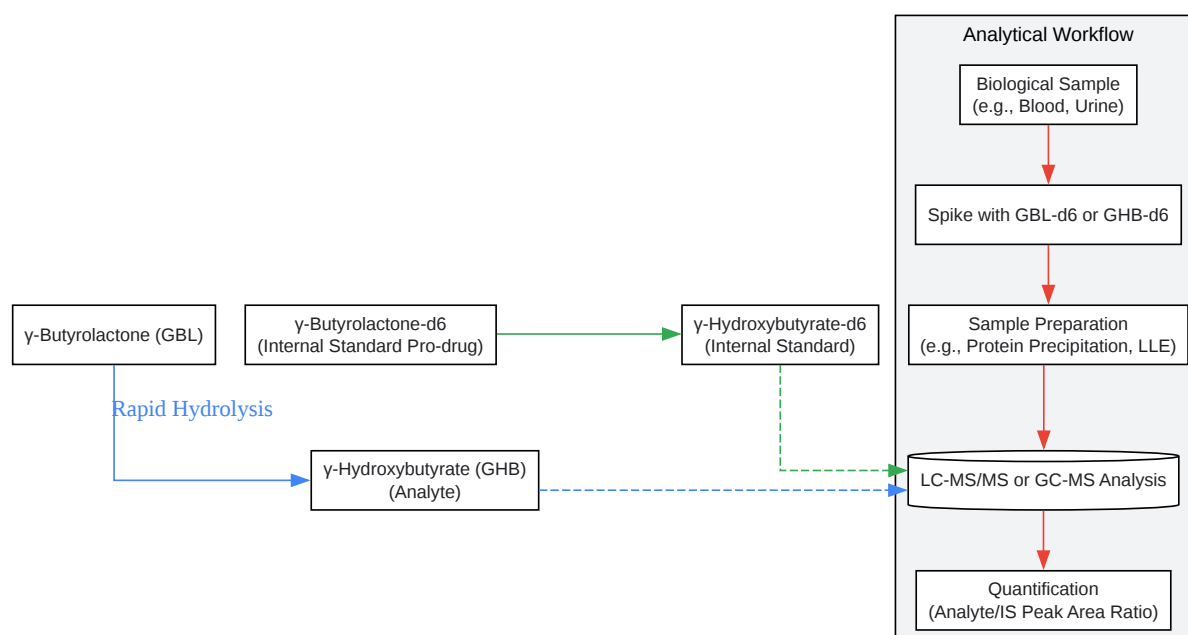
The physical properties of GBL-d6 are nearly identical to those of native GBL, ensuring similar behavior during sample preparation and chromatographic separation. The key difference is its molecular weight, which allows for its differentiation in mass spectrometric analysis.

Property	Value	Reference(s)
Molecular Weight	92.13 g/mol	[1][5]
Form	Liquid	[1]
Boiling Point	204-205 °C	[1]
Melting Point	-45 °C	[1]
Density	1.197 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.436	[1]
Isotopic Purity	≥98 atom % D	[1]
Chemical Purity	≥99%	[3]
Storage Temperature	-20°C	[3]
Stability	≥ 4 years	[3]
Solubility	50 mg/mL in Acetonitrile	[3]

Biological Significance and Analytical Application

γ-Butyrolactone is a prodrug that is rapidly converted in vivo to γ-hydroxybutyrate (GHB), a neurotransmitter and a central nervous system depressant.[4][6] The abuse of GBL and GHB has led to their classification as controlled substances in many jurisdictions.[6]

The primary application of GBL-d6 is as an internal standard for the quantification of GBL and GHB in biological samples (e.g., blood, urine, serum) by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4]
[5] Its use corrects for analyte loss during sample preparation and variations in instrument response, ensuring high accuracy and precision.[5]



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Caption: Metabolic conversion of GBL-d6 and its use as an internal standard.

Experimental Protocols

The following protocols are generalized methodologies for the quantification of GHB in biological fluids using its deuterated analogue as an internal standard. Laboratories should

perform their own validation.

Protocol: Quantification of GHB in Serum/Plasma by GC-MS

This protocol is adapted from a common methodology for GHB analysis and involves protein precipitation, derivatization to make the analyte volatile, and subsequent GC-MS analysis.^[7]

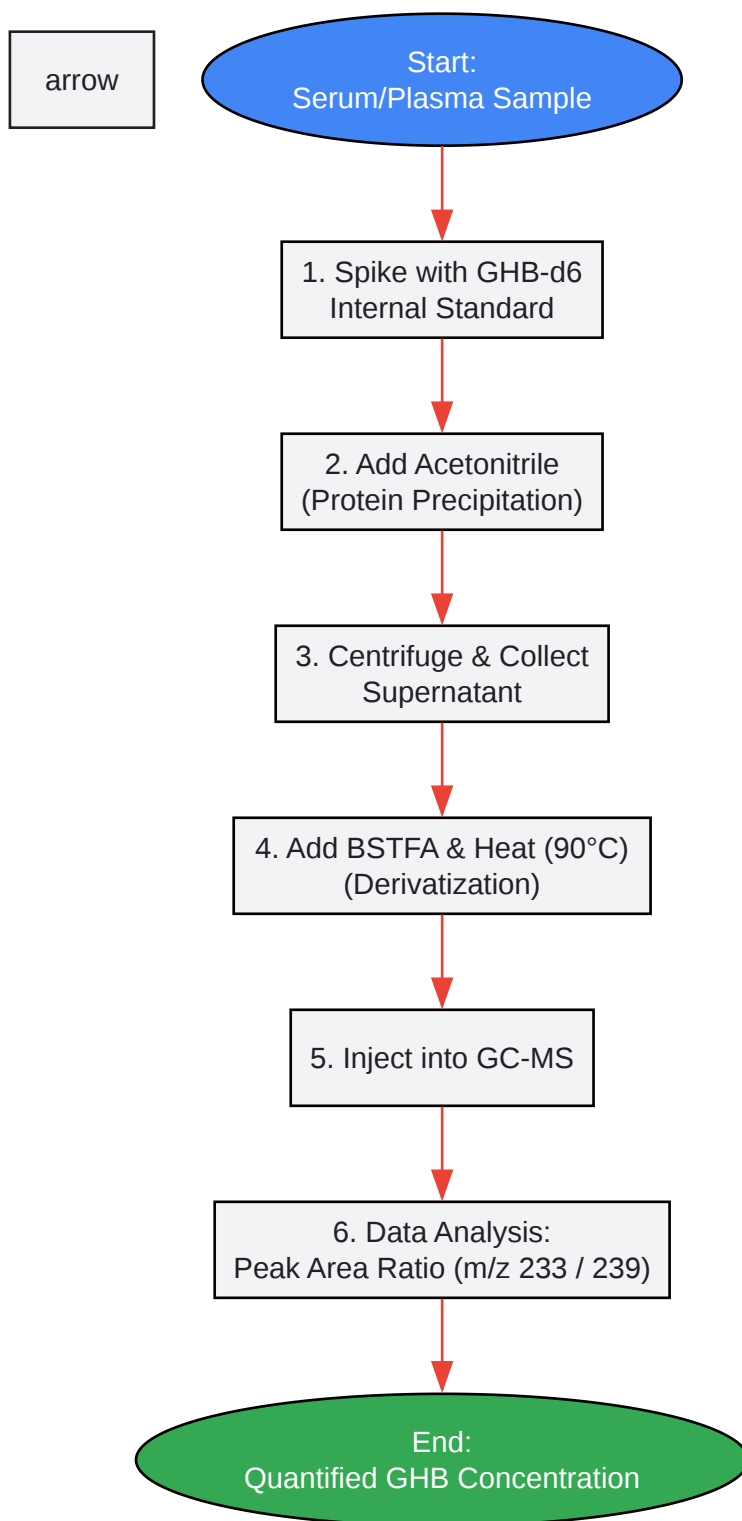
Materials:

- Serum or plasma samples
- **γ-Butyrolactone-d6** or GHB-d6 internal standard (IS) solution (e.g., 100 µg/mL in methanol)
- Acetonitrile (ACN)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for derivatization
- GC-MS system with a suitable capillary column (e.g., Macherey Nagel Optima 1 or equivalent)

Procedure:

- **Sample Preparation:** In a microcentrifuge tube, combine 20 µL of serum or plasma with 10 µL of the internal standard solution.
- **Protein Precipitation:** Add 45 µL of acetonitrile, vortex thoroughly, and centrifuge to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean vial for derivatization.
- **Derivatization:** Add 75 µL of BSTFA to the supernatant. Cap the vial tightly, vortex, and incubate at 90°C for 12 minutes. This step converts GHB and GHB-d6 to their volatile trimethylsilyl (TMS) derivatives.
- **GC-MS Analysis:** Inject 1 µL of the derivatized sample into the GC-MS system.
 - Injection Mode: Splitless

- Injector Temperature: 250°C
- Oven Program: Start at 50°C (hold 0.6 min), ramp at 10°C/min to 100°C, then ramp at 50°C/min to 250°C (hold 1 min).
- MS Mode: Selected Ion Monitoring (SIM)
- Ions for Quantitation: m/z 233 for GHB-TMS derivative, m/z 239 for GHB-d6-TMS derivative.^[7]
- Qualifier Ions: m/z 147, 204 for GHB; m/z 206 for GHB-d6.^[7]
- Quantification: Calculate the concentration of GHB based on the peak area ratio of the analyte to the internal standard, referenced against a calibration curve.



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Caption: Workflow for GHB quantification in serum/plasma using GC-MS.

Protocol: Quantification of GBL and GHB in Whole Blood by LC-MS/MS

This method is suitable for the simultaneous analysis of GHB and its precursors without derivatization.[6]

Materials:

- Whole blood samples
- GHB-d6 internal standard (IS) solution
- Acidic Methanol (for protein precipitation)
- LC-MS/MS system with a reverse-phase column

Procedure:

- Sample Preparation: In a microcentrifuge tube, add an aliquot of whole blood.
- Internal Standard Spiking: Spike the sample with the GHB-d6 internal standard solution.
- Protein Precipitation: Add acidic methanol to the sample, vortex vigorously, and then centrifuge at high speed to pellet proteins.
- Supernatant Transfer: Transfer the clear supernatant to an autosampler vial for analysis.
- LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system.
 - Separation: Use a reverse-phase chromatographic method to separate GHB, GBL, and other analogues.
 - Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard must be determined and optimized.
- Quantification: The concentration of each analyte is determined by comparing its peak area ratio relative to the internal standard against a multi-point calibration curve. The linear range

is typically from 1.0 to 100 mg/kg in whole blood.[6]

Safety and Handling

GBL-d6 should be handled with care in a laboratory setting. It is classified as an irritant and may cause serious eye damage.[1]

- Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage), H336 (May cause drowsiness or dizziness).[1]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
- Regulatory Status: **γ-Butyrolactone-d6** is regulated as a List I chemical in the United States and is intended for research and forensic applications only.[3][4]

Users must consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

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